molecular formula C9H13ClN4 B1423186 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine CAS No. 651047-93-7

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine

Cat. No.: B1423186
CAS No.: 651047-93-7
M. Wt: 212.68 g/mol
InChI Key: KGJLYLJNFYGNNH-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a 3-methylpiperazin-1-yl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine is utilized in various fields of scientific research:

Preparation Methods

Chemical Reactions Analysis

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-7-6-14(5-4-11-7)9-8(10)12-2-3-13-9/h2-3,7,11H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJLYLJNFYGNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694770
Record name 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651047-93-7
Record name 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2,3-dichloropyrazine (2.80 g, 18.8 mmol), racemic 2-methylpiperazine (1.88 g, 18.8 mmol) and K2CO3 (3.90 g, 28.2 mmol) in acetonitrile (25 mL) was heated at 65° C. for 15 h with stirring. The reaction mixture was filtered and concentrated. The crude product was purified by flash chromatography on silica gel using CHCl3/MeOH (15:1) as eluent to give 3.2 g (79%) of the title compound. MS m/z 213 (M+H)+.
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2.8 g
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3.9 g
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25 mL
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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